![molecular formula C13H19NO2 B2953920 3-[(Oxan-2-ylmethoxy)methyl]aniline CAS No. 1016764-34-3](/img/structure/B2953920.png)

3-[(Oxan-2-ylmethoxy)methyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

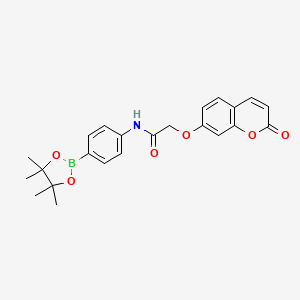

“3-[(Oxan-2-ylmethoxy)methyl]aniline” is a chemical compound with the CAS Number: 1016764-34-3 . Its IUPAC name is 3-[(tetrahydro-2H-pyran-2-ylmethoxy)methyl]phenylamine . The molecular weight of this compound is 221.3 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO2/c14-12-5-3-4-11(8-12)9-15-10-13-6-1-2-7-16-13/h3-5,8,13H,1-2,6-7,9-10,14H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is an oil at room temperature . It has a predicted melting point of 104.58° C and a predicted boiling point of 374.2° C at 760 mmHg . The predicted density is 1.1 g/cm^3 and the refractive index is n20D 1.54 (Predicted) .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application is in the development of aromatic epoxy monomers as corrosion inhibitors for carbon steel in acidic solutions. These compounds, including derivatives similar to "3-[(Oxan-2-ylmethoxy)methyl]aniline", have been synthesized and characterized for their anticorrosive behavior. Their effectiveness as corrosion inhibitors was demonstrated through both computational studies and sustained experimental studies, showing a high efficiency in preventing corrosive dissolution in a 1 M HCl solution. These findings suggest potential for these compounds in protecting metal surfaces against corrosion in industrial settings (Dagdag et al., 2019).

Environmental Biodegradation

Another area of application is in the environmental biodegradation of aniline compounds. Research has identified bacterial strains capable of using aniline or its derivatives as sole carbon, nitrogen, and energy sources. These findings highlight the potential of using bioremediation techniques to treat aniline-contaminated wastewater, contributing to environmental protection efforts (Liu et al., 2002).

Polymer Science

In polymer science, "this compound" related compounds have been explored for the chemical polymerization of polyaniline. Studies focus on using different oxidizing agents to control the polymerization process and the properties of the resulting polyaniline. These insights are crucial for designing conductive polymers with specific characteristics for applications in electronics, coatings, and other advanced materials (Pron et al., 1988).

Conductive Materials

Further research into conducting polymers prepared by oxidative polymerization reveals the significance of "this compound" derivatives in creating polyaniline (PANI). These studies have shown that understanding the redox processes involved in the polymerization and the properties of PANI can lead to potential applications in non-linear optics, membranes, and alternative energy sources. The ability to regulate the properties of PANI opens up new avenues for the development of innovative materials (Gospodinova & Terlemezyan, 1998).

Anticorrosive Materials

Further emphasizing the role in corrosion protection, studies on highly functionalized epoxy macromolecules, including "this compound" derivatives, have shown their efficacy as anti-corrosive materials for carbon steel. These compounds provide a sensibly good inhibition in acidic media, demonstrating their potential as protective coatings in various industrial applications (Dagdag et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3-(oxan-2-ylmethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c14-12-5-3-4-11(8-12)9-15-10-13-6-1-2-7-16-13/h3-5,8,13H,1-2,6-7,9-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUFKKHHDLIONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COCC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953837.png)

![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)

![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)

![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)

![N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2953846.png)

![6-Cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2953850.png)

![N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2953851.png)

![N-(3-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2953855.png)

![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)